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This technical guide provides a comprehensive overview of the chemical structure and
conformational dynamics of D-Allose, with a specific focus on its 13C isotopologue. Tailored for
researchers, scientists, and professionals in drug development, this document delves into the
nuanced stereochemistry of D-Allose, presenting key quantitative data, detailed experimental
methodologies for its analysis, and visual representations of its biochemical interactions and
analytical workflows.

Chemical Structure of D-Allose-*C

D-Allose is a rare aldohexose, an epimer of glucose at the C3 position. Its 13C labeled form, D-
Allose-13C, is a valuable tool in metabolic studies and for detailed structural analysis using
techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. The IUPAC name for
the open-chain form of D-Allose-*3C is (2R,3R,4R,5R)-2,3,4,5,6-pentahydroxy-[1-13C]hexanal.

In solution, monosaccharides like D-Allose exist in a dynamic equilibrium between their open-
chain aldehyde form and cyclic hemiacetal structures. The formation of a six-membered ring
results in a pyranose form, while a five-membered ring is known as a furanose. Each of these
cyclic forms can exist as two anomers, designated as a and 3, depending on the orientation of
the hydroxyl group at the anomeric carbon (C1). For D-Allose, the pyranose forms are
generally more stable and thus more prevalent in solution.
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Conformational Analysis of D-Allose Pyranose Ring

The six-membered pyranose ring of D-Allose is not planar and adopts several non-planar
conformations to minimize steric strain. The most stable of these are typically the "chair"
conformations, denoted as “Ci1 (where C4 is above and C1 is below the plane of the ring) and
1Ca (where C1 is above and C4 is below the plane). Other less stable conformations include
boat and skew-boat forms.

The conformational equilibrium of D-Allose in solution is influenced by several factors, including
the anomeric effect, solvent effects, and intramolecular hydrogen bonding. While D-altrose
derivatives, which are structurally similar to D-allose, are known to exist as a mixture of 4Ca,
1C4, and other conformations in solution, solid-state studies of 3-D-allose have consistently
shown it to adopt the #C1 chair conformation.[1][2][3]

Quantitative Conformational Data

The precise geometry of the D-Allose ring in its various conformations can be determined using
X-ray crystallography for the solid state and a combination of NMR spectroscopy and
computational modeling for the solution state. The following tables summarize key
crystallographic data for a polymorph of 3-D-Allose.

Table 1: Crystal and Refinement Data for 3-D-Allose (Form II)[1]

Parameter Value
Crystal System Hexagonal
Space Group P62

a, b (A) 16.598

c (A 4.856

o, B (°) 90

y () 120

z 6

z 1
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Table 2: Selected Bond Lengths and Angles for 3-D-Allose (Form II) (Representative)

Bond/Angle Length (A) / Angle (°)

Cl-C2 Data not explicitly provided in abstract
C2-C3 Data not explicitly provided in abstract
C3-C4 Data not explicitly provided in abstract
C4-C5 Data not explicitly provided in abstract
C5-05 Data not explicitly provided in abstract
05-C1 Data not explicitly provided in abstract
Cl-o01 Data not explicitly provided in abstract
Angle

05-C1-C2 Data not explicitly provided in abstract
Cl-C2-C3 Data not explicitly provided in abstract
C2-C3-C4 Data not explicitly provided in abstract
C3-C4-C5 Data not explicitly provided in abstract
C4-C5-05 Data not explicitly provided in abstract
C5-05-C1 Data not explicitly provided in abstract

Note: While the referenced paper[1] confirms the determination of the crystal structure, the
specific bond lengths and angles were not detailed in the provided search results. A full
analysis of the crystallographic information file (CIF) from the Cambridge Structural Database
would be required to populate this table completely.

Experimental Protocols for Conformational Analysis

The determination of the three-dimensional structure of D-Allose-13C in solution relies heavily
on high-resolution NMR spectroscopy, often in conjunction with computational modeling.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://pubs.rsc.org/en/content/articlelanding/2004/ce/b412962h/unauth
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12402402?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

NMR Spectroscopy for Conformational Analysis of D-
Allose-*C

Objective: To determine the predominant conformation and the relative populations of different
conformers of D-Allose-3C in solution.

Methodology:
e Sample Preparation:

o Dissolve a known quantity (typically 1-10 mg) of D-Allose-13C in a deuterated solvent (e.g.,
D20) to a final concentration of 10-50 mM.

o Lyophilize the sample from D20 and redissolve to exchange all labile protons with
deuterium.

o Transfer the final solution to a high-precision NMR tube.
 NMR Data Acquisition:

o Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a
high-field NMR spectrometer (e.g., 500 MHz or higher).

o 1D 1H and 13C Spectra: To identify the chemical shifts of all proton and carbon nuclei. The
13C labeling at a specific position will result in a significantly enhanced signal for that
carbon.

o 2D Homonuclear Correlation Spectroscopy (COSY): To establish proton-proton scalar
coupling networks within the sugar ring, aiding in the assignment of proton resonances.

o 2D Heteronuclear Single Quantum Coherence (HSQC): To correlate each proton with its
directly attached carbon atom, facilitating the assignment of carbon resonances.

o 2D Nuclear Overhauser Effect Spectroscopy (NOESY): To measure through-space proton-
proton interactions. The intensities of NOE cross-peaks are proportional to the inverse
sixth power of the distance between protons, providing crucial distance constraints for
conformational analysis.
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o Measurement of Coupling Constants: Extract scalar coupling constants (3JH,H) from high-

resolution 1D *H or 2D J-resolved spectra. These coupling constants are related to the

dihedral angles between coupled protons via the Karplus equation and are powerful

indicators of ring conformation.

» Data Analysis and Computational Modeling:

o

Assign all proton and carbon resonances using the combination of 1D and 2D NMR data.

o Use the measured 3JH,H coupling constants and NOE-derived distance restraints as input

for computational modeling.

o Perform molecular mechanics or quantum mechanics calculations to generate a set of

low-energy conformations of D-Allose.

o Compare the experimental NMR parameters with those predicted for each calculated

conformer to determine the best-fit conformation and the relative populations of different

conformers in solution.

Signaling Pathways and Experimental Workflows
D-Allose in Plant Signaling

D-Allose has been shown to act as a signaling molecule in plants, triggering defense

responses. The following diagram illustrates a proposed signaling pathway initiated by D-

Allose.
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Caption: Proposed signaling pathway of D-Allose in plants.

Experimental Workflow for Conformational Analysis

The following diagram outlines a typical workflow for the conformational analysis of D-Allose-
13C using a combination of experimental and computational techniques.
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Caption: Workflow for D-Allose-3C conformational analysis.

Conclusion

The study of D-Allose-3C's chemical structure and conformation is crucial for understanding its
biological roles and for the rational design of novel therapeutics. The combination of high-
resolution NMR spectroscopy and computational modeling provides a powerful approach to
elucidate its three-dimensional structure in solution. The data and protocols presented in this
guide offer a foundational resource for researchers engaged in the study of this rare and
biologically active monosaccharide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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